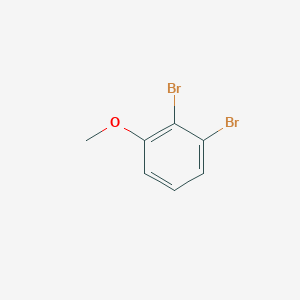

2,3-Dibromoanisole

描述

Structure

3D Structure

属性

IUPAC Name |

1,2-dibromo-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUOJHYDIKYRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474715 | |

| Record name | 2,3-Dibromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95970-22-2 | |

| Record name | 1,2-Dibromo-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95970-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dibromoanisole

Direct Bromination Approaches

Direct bromination methods aim to introduce two bromine atoms onto the anisole (B1667542) ring in a single or sequential process to yield 2,3-dibromoanisole. The key to success in these approaches lies in overcoming the strong ortho-, para-directing influence of the methoxy (B1213986) group to achieve substitution at the 2- and 3-positions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is the most fundamental method for the halogenation of aromatic rings. wku.edu However, controlling the regioselectivity to produce this compound is a significant hurdle.

The methoxy group in anisole strongly activates the ring towards electrophilic attack, primarily at the ortho and para positions, due to resonance stabilization of the corresponding carbocation intermediates (arenium ions). ugent.bemsu.edu Standard bromination of anisole with molecular bromine (Br2) typically yields 4-bromoanisole (B123540) as the major monobrominated product and 2,4-dibromoanisole (B1585499) upon further bromination. csic.essci-hub.se

To achieve 2,3-dibromination, the inherent regioselectivity must be altered. This can be approached by:

Steric Hindrance: Introducing a bulky directing group at the ortho position could potentially hinder substitution at that site and favor reaction at other positions.

Electronic Effects: Modification of the reaction conditions or the use of specific catalysts can influence the electronic distribution in the transition state, potentially favoring the formation of the 2,3-isomer. ugent.be

Multi-step Synthesis: A more common approach involves a multi-step sequence where directing groups are introduced and later removed to achieve the desired substitution pattern. However, this falls outside the scope of direct bromination.

Theoretical studies using Density Functional Theory (DFT) have provided insights into the bromination of anisole. These calculations confirm that the formation of the para-isomer is energetically more favorable than the ortho-isomer. nih.govugent.be The transition state leading to the para-substituted product is lower in energy, which aligns with experimental observations. nih.gov The ortho/para directing effect is attributed to a combination of strong electron delocalization and attractive non-covalent interactions. ugent.bersc.org

The use of catalysts is crucial in directing the outcome of electrophilic bromination. While many catalytic systems are designed to enhance para-selectivity, some can be explored for their potential to yield other isomers. nih.govwku.edu

Table 1: Catalytic Systems and Reagents in Aromatic Bromination

| Catalyst/Reagent | Substrate | Outcome | Reference |

|---|---|---|---|

| Zeolites | Toluene | High para-selectivity | nih.gov |

| N-Bromosuccinimide (NBS)/Silica (B1680970) Gel | Arenes | Regioselective bromination | nih.gov |

| Tetraalkylammonium tribromides | Phenols | High para-selectivity | nih.gov |

| Iron | Anisole | Contaminated with 2,4-dibromoanisole | google.com |

| Mandelic Acid/NBS | Arenes | Highly regioselective bromination | organic-chemistry.org |

While these systems primarily focus on achieving high para-selectivity or monobromination, the principles of catalyst-substrate interaction could be adapted to explore pathways to this compound. For instance, the shape selectivity of zeolites or the unique electronic environment provided by a Lewis acid catalyst could potentially be harnessed. nih.govwku.edu

Optimizing reaction conditions such as solvent, temperature, and reagent stoichiometry is critical for controlling the regioselectivity of bromination. scielo.br For instance, the choice of solvent can influence the stability of reaction intermediates and transition states. ugent.be Polar solvents might favor the formation of charged intermediates, while nonpolar solvents could promote a more concerted mechanism.

A German patent describes a process for producing p-bromoanisole by reacting anisole with bromine in an aqueous hydrogen bromide solution, which is said to reduce the formation of 2,4-dibromoanisole. google.com This suggests that careful control of the reaction medium can influence the product distribution. Further systematic studies varying these parameters would be necessary to determine if conditions could be found that favor the 2,3-isomer.

Bromination Using Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as mild and selective reagents for various organic transformations, including halogenation. csic.esresearchgate.netiaiest.comnih.gov These reagents offer an alternative to traditional brominating agents and can exhibit different reactivity and selectivity profiles.

A common system involves the use of (diacetoxyiodo)benzene (B116549) (PIDA) or bis(trifluoroacetoxy)iodobenzene (PIFA) in combination with a bromide source like trimethylsilyl (B98337) bromide (TMSBr). csic.essci-hub.se

The mechanism of bromination using hypervalent iodine reagents is a subject of ongoing research. One proposed reactive intermediate is in situ-formed dibromo(phenyl)-λ3-iodane (PhIBr2). csic.essci-hub.se This species is believed to be a more reactive brominating agent than molecular bromine under certain conditions. csic.essci-hub.se

Studies on the bromination of anisole with a PIFA/TMSBr system showed exclusive formation of the para-substituted product in high yield, indicating that Br2 is not the primary halogenating agent in this process. csic.essci-hub.se This high para-selectivity is a common feature of many hypervalent iodine-mediated brominations of activated arenes. csic.es

DFT calculations suggest a stepwise mechanism for the reaction of PhIBr2 with anisole. This involves a double bromine addition to the aromatic ring, followed by a dyotropic rearrangement and subsequent re-aromatization to yield the brominated product. sci-hub.se The calculations also highlight that controlling the transformation of the monobrominated product to the dibrominated product can be challenging due to the kinetics of the second bromination step. csic.essci-hub.se

While current research on hypervalent iodine-mediated bromination of anisole points towards high para-selectivity, the tunability of these reagents offers potential for future development. By modifying the ligands on the iodine center or the reaction conditions, it might be possible to steer the reaction towards the formation of less common isomers like this compound. researchgate.netiaiest.com

Scope and Limitations of this Methodology

The direct synthesis of 1,2-dibromoarenes, such as this compound, via a standard ortho-lithiation/bromination protocol is often challenging and provides low yields. organic-chemistry.org The process typically involves treating a bromoarene like 3-bromoanisole (B1666278) with a strong base (e.g., n-butyllithium) to generate an ortho-lithiated species, which is then quenched with an electrophilic bromine source.

However, this approach is fraught with limitations. The aryllithium intermediates are highly reactive and can participate in side reactions, leading to poor yields of the desired 1,2-dibromoarene, often in the range of 13-62%. organic-chemistry.org

To overcome these limitations, an improved method involving a lithium-zinc transmetalation step has been developed. organic-chemistry.org In this modified procedure, the aryllithium intermediate is transmetalated with zinc chloride (ZnCl₂) to form a more stable arylzinc species before the final bromination step. This protocol dramatically improves the yields of 1,2-dibromoarenes to a range of 68-95%. organic-chemistry.org The increased stability of the arylzinc intermediate minimizes the side reactions that plague the direct bromination of the aryllithium compound. organic-chemistry.org This improved method expands the scope and utility of ortho-metalation for the synthesis of polyhalogenated arenes, which are valuable intermediates in materials science and natural product synthesis. organic-chemistry.org

Multi-step Synthetic Routes

Multi-step syntheses provide alternative and often more controlled pathways to this compound, starting from readily available precursors and employing various chemical transformations.

Precursor-based Synthesis

A primary and straightforward route to this compound is the methylation of its corresponding phenolic precursor, 2,3-dibromophenol (B126400). chemicalbook.comlookchem.com This compound serves as a fundamental starting material for this synthesis. chemicalbook.comlookchem.com The reaction is a classic Williamson ether synthesis, where the hydroxyl group of the phenol (B47542) is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Common methylating agents include dimethyl sulfate (B86663) or methyl iodide. asm.org The reaction conditions can be adapted, and research has also explored enzymatic pathways for this transformation. For instance, cell extracts from various bacteria, including Rhodococcus, Acinetobacter, and Pseudomonas species, have demonstrated the ability to O-methylate a wide range of halogenated phenols. osti.govnih.gov In these enzymatic systems, S-adenosyl-L-methionine typically serves as the methyl group donor. nih.gov

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2,3-Dibromophenol | Base, Methylating Agent (e.g., Dimethyl Sulfate) | This compound | chemicalbook.comlookchem.com |

| 2,6-Dibromophenol | Cell extracts (Rhodococcus sp.), S-adenosyl-L-methionine | 2,6-Dibromoanisole | osti.govnih.gov |

| 2,4-Dibromophenol (B41371) | Potassium Carbonate, Methyl Iodide, Acetonitrile | 2,4-Dibromoanisole | chemicalbook.com |

The synthesis of this compound can be embedded within a larger synthetic sequence that involves various functional group transformations. The methoxy group of an anisole is a moderate directing group for ortho-lithiation, a key reaction for introducing substituents at specific positions on an aromatic ring. ksu.edu.sa This allows for the regioselective functionalization of the anisole ring system.

Furthermore, the bromine atoms on this compound are themselves reactive sites that can be used for further transformations. For example, they can participate in metal-catalyzed cross-coupling reactions or be converted into organometallic reagents, making the compound a versatile building block for more complex molecules. organic-chemistry.org Research into the reactivity of related compounds like 2,4-dibromoanisole shows that the bromine atoms can be replaced via nucleophilic substitution or react with metals to form organomagnesium compounds, highlighting the synthetic potential of the dibromoanisole scaffold.

Strategic Use of Protecting Groups

In multi-step syntheses, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org An orthogonal protecting group strategy allows for the selective deprotection of one group while others remain intact. organic-chemistry.org

In the context of synthesizing functionalized dibromoanisole derivatives, the use of robust protecting groups that can withstand harsh reaction conditions like metal-halogen exchange is essential. Research has shown that a bulky 7-membered dialkoxysilyl group, specifically the 2,4,4,7,7-pentamethyl-1,3,2-dioxasilepan-2-yl group, exhibits exceptional stability. rsc.org This silyl (B83357) group can survive exposure to strong nucleophiles like organolithium reagents, which are used in the lithiation steps for preparing functionalized bromoarenes. rsc.org For instance, in a synthesis starting from 3,5-dibromoanisole (B46405), a silyl group was successfully used to survive two sequential halogen-lithium exchange reactions, demonstrating its utility as a stable organometallic unit in a modular, multi-step synthesis. rsc.org This highlights how a strategically chosen protecting group can enable complex transformations on a dibromoanisole core.

Stereochemical Considerations in Complex Syntheses

The this compound molecule itself is achiral and possesses a plane of symmetry; therefore, its synthesis does not involve the creation of stereocenters. Consequently, stereochemical considerations are not a factor in the direct preparation of this compound.

However, this compound can serve as a precursor or building block in the synthesis of more complex, biologically active molecules that do contain stereocenters. In such cases, the stereochemistry is introduced in subsequent steps through the use of chiral reagents, catalysts, or auxiliaries. The role of the this compound unit is to provide a specific substitution pattern on the aromatic ring, which is then elaborated into a more complex and often chiral final product. The design of these larger syntheses would focus on controlling the stereochemistry of reactions at other sites within the molecule, independent of the synthesis of the this compound moiety itself.

Advanced Synthetic Techniques and Green Chemistry Principles

In recent years, the principles of green chemistry have guided the development of novel synthetic methods that minimize waste, reduce energy consumption, and avoid hazardous substances. researchgate.net For the synthesis of this compound, advanced techniques such as solvent-free reactions, microwave-assisted synthesis, and flow chemistry offer significant advantages over traditional methods. These approaches not only enhance efficiency and yield but also improve the safety and environmental profile of the chemical process.

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. These reactions are typically conducted by grinding or heating a mixture of solid reactants, sometimes with a catalytic agent.

For the synthesis of this compound, a plausible solvent-free approach involves the bromination of 3-bromoanisole using a solid brominating agent like N-Bromosuccinimide (NBS). The reaction can be initiated by thermal means or mechanical grinding. In a typical procedure, 3-bromoanisole is intimately mixed with a stoichiometric amount of NBS. The reaction mixture is then heated or agitated until the starting material is consumed. This methodology offers advantages such as simplified work-up, reduced waste, and high atom economy. researchgate.net Research on related compounds has shown that such solvent-free brominations can proceed to completion rapidly and with high selectivity, particularly when the substrate is activated. researchgate.net

Table 1: Representative Data for Solvent-Free Bromination of 3-Bromoanisole

| Entry | Brominating Agent | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| 1 | N-Bromosuccinimide (NBS) | 80°C, neat | 45 min | 92 |

| 2 | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 80°C, neat | 60 min | 88 |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. This technique dramatically reduces reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner products compared to conventional heating methods. stackexchange.comwku.edu The direct coupling of microwave energy with the molecules in the reaction mixture ensures rapid and uniform heating, which can enhance reaction rates and selectivity. mdpi.com

The synthesis of this compound from 2-bromoanisole (B166433) can be efficiently achieved using microwave irradiation. In a representative protocol, 2-bromoanisole is treated with a brominating agent, such as N-Bromosuccinimide (NBS), in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (PTSA) in a microwave-transparent solvent or under solvent-free conditions. kaust.edu.sa The reaction vessel is sealed and subjected to microwave irradiation at a controlled temperature. The methoxy group in 2-bromoanisole directs bromination primarily to the 3- and 5-positions, while the existing bromine atom provides some deactivation. Careful control of stoichiometry and reaction time is crucial to favor the formation of the desired this compound over other polybrominated byproducts. The significant reduction in reaction time is a key advantage of this method.

Table 2: Research Findings for Microwave-Assisted Bromination of 2-Bromoanisole

| Entry | Brominating Agent | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NBS | p-Toluenesulfonic acid (10%) | 100 | 10 | 95 |

| 2 | Br₂ | None | 80 | 15 | 89 |

Flow Chemistry Applications

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers numerous advantages for the synthesis of specialty chemicals like this compound. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. mdpi.combeilstein-journals.org The small reactor volumes and high surface-area-to-volume ratios allow for excellent heat transfer, making it possible to safely conduct highly exothermic reactions like bromination. corning.com

For the synthesis of this compound, a flow chemistry setup would typically involve pumping a solution of the precursor, such as 2-bromoanisole, and a brominating agent through a heated reactor coil or a packed-bed reactor. The residence time in the reactor, which dictates the extent of the reaction, can be precisely controlled by adjusting the flow rate. diva-portal.org This approach allows for rapid optimization of reaction conditions and can be readily scaled up by running the system for longer periods. Furthermore, flow systems can be designed to handle hazardous reagents like elemental bromine more safely than in traditional batch reactors. The integration of in-line purification modules can also lead to a streamlined process for obtaining the pure product.

Table 3: Illustrative Data for Flow Chemistry Synthesis of this compound

| Precursor | Brominating Agent | Reactor Type | Temperature (°C) | Residence Time (min) | Throughput (g/h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromoanisole | Br₂ in Acetic Acid | Heated Coil | 90 | 5 | 10.5 | 94 |

| 3-Bromoanisole | NBS in Dichloromethane | Packed Bed (Silica) | 60 | 15 | 3.8 | 91 |

Reaction Mechanisms and Pathways Involving 2,3 Dibromoanisole

Nucleophilic Substitution Reactions

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. psgcas.ac.in However, under specific conditions or with appropriate ring activation, nucleophilic aromatic substitution (SNAr) can occur. For haloarenes like 2,3-dibromoanisole, two primary mechanisms are considered: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism.

The classical SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. libretexts.orgmasterorganicchemistry.com

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com This step is typically the slow, rate-determining step of the reaction. libretexts.org

Elimination Step: The aromaticity of the ring is restored by the departure of the leaving group (in this case, a bromide ion). psgcas.ac.in

For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In this compound, the methoxy (B1213986) (-OCH₃) group is an electron-donating group. Electron-donating groups destabilize the negatively charged intermediate, making the classical SNAr pathway highly unfavorable under normal conditions. masterorganicchemistry.com

An alternative pathway for nucleophilic substitution on unactivated haloarenes is the elimination-addition mechanism , which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com This mechanism requires a very strong base (like sodium amide, NaNH₂) and the presence of a proton on a carbon atom adjacent (ortho) to the leaving group. masterorganicchemistry.com

Elimination Step: The strong base abstracts a proton from the position ortho to a bromine atom. This is followed by the elimination of the bromide ion to form a benzyne intermediate, which contains a strained carbon-carbon triple bond within the aromatic ring. masterorganicchemistry.com

Addition Step: The nucleophile then attacks one of the two carbons of the benzyne triple bond, forming a new carbanion. Subsequent protonation by the solvent or another proton source yields the final product. masterorganicchemistry.com

Given the structure of this compound, a benzyne intermediate could potentially form via deprotonation at the C4 position (ortho to the C3-Br).

The positions of the two bromine atoms relative to the methoxy group significantly influence the potential for nucleophilic substitution.

In an SNAr (Addition-Elimination) Scenario: The methoxy group is ortho to the C2-Br and meta to the C3-Br. An electron-donating group in the ortho or para position strongly destabilizes the Meisenheimer complex, whereas its effect from the meta position is less pronounced. masterorganicchemistry.comechemi.com Therefore, if an SNAr reaction were forced to occur, nucleophilic attack would be less disfavored at the C3 position compared to the C2 position.

In a Benzyne (Elimination-Addition) Scenario: The formation of a benzyne intermediate requires a proton ortho to a leaving group. In this compound, only the bromine at C3 has an ortho proton (at C4). The bromine at C2 has no adjacent protons, as the C1 and C3 positions are substituted. Consequently, under strongly basic conditions, elimination would preferentially involve the C3-Br and the C4-H to form a 3-methoxy-1,2-didehydrobenzene intermediate. Nucleophilic attack on this unsymmetrical benzyne could lead to a mixture of regioisomeric products. masterorganicchemistry.com

The relative bond strength of carbon-halogen bonds also plays a role, with C-Br bonds being weaker and thus more reactive than C-Cl bonds in many substitution reactions not following the classic SNAr element effect trend (F > Cl > Br > I). libretexts.orgsavemyexams.com

Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions, including the Suzuki, Sonogashira, and Negishi couplings, have transformed modern synthetic chemistry. wikipedia.orgwikipedia.orgwikipedia.org

The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium center, displacing the halide. nih.govuh.edu

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

These reactions enable the selective formation of biaryls, alkynylated arenes, and other coupled products from this compound.

Suzuki Reaction: Couples an organoboron reagent (like a boronic acid) with the organohalide. wikipedia.org It is known for its mild conditions and the low toxicity of its boron-containing byproducts. consensus.apporganic-chemistry.org

Sonogashira Reaction: Couples a terminal alkyne with the organohalide, typically using both palladium and copper(I) as catalysts. wikipedia.orggold-chemistry.org

Negishi Reaction: Employs an organozinc reagent as the coupling partner. wikipedia.org Organozinc reagents are highly reactive, allowing for the coupling of a wide range of substrates, including those with sp³, sp², and sp hybridized carbons. thermofisher.cn

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the palladium source (precatalyst) and the ancillary ligands.

Palladium Precatalysts: Common precatalysts are Pd(II) salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). libretexts.orglibretexts.org These are reduced in situ to the active Pd(0) species. whiterose.ac.uk

Ligands: Ligands play a critical role by stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity and selectivity. libretexts.orgresearchgate.net Electron-rich and sterically bulky phosphine (B1218219) ligands are particularly effective. libretexts.orglibretexts.org They promote the crucial oxidative addition step and facilitate the final reductive elimination.

Interactive Data Table: Common Catalyst Systems for Cross-Coupling Reactions

| Catalyst/Ligand System | Typical Reaction | Key Features |

| Pd(PPh₃)₄ | Suzuki, Sonogashira, Negishi | A versatile, commercially available Pd(0) catalyst. |

| Pd(OAc)₂ / PPh₃ | Suzuki, Heck | Forms the active catalyst in situ; PPh₃ is a common, inexpensive ligand. rsc.org |

| Pd(OAc)₂ / PCy₃ or P(t-Bu)₃ | Suzuki | Uses bulky, electron-rich phosphines for coupling less reactive chlorides and bromides. organic-chemistry.org |

| Pd₂(dba)₃ / Xantphos | Suzuki, Sonogashira | Xantphos is a wide bite-angle bidentate ligand, good for controlling selectivity. researchgate.net |

| PdCl₂(dppf) | Suzuki, Negishi | Dppf is a ferrocene-based bidentate ligand that imparts high thermal stability. |

Regioselectivity: In a molecule with multiple potential reaction sites like this compound, controlling which site reacts is crucial. In palladium-catalyzed cross-couplings of dihaloarenes, regioselectivity is determined by the relative rates of oxidative addition at the different C-X bonds. This rate is influenced by:

Electronic Effects: Oxidative addition is generally faster at carbon atoms that are more electron-deficient.

Steric Effects: The catalyst preferentially attacks the less sterically hindered position. rsc.org

For this compound, the C2-Br is ortho to the sterically demanding methoxy group, while the C3-Br is meta to it. The steric hindrance at the C2 position is expected to significantly slow the rate of oxidative addition. Furthermore, the electron-donating nature of the methoxy group deactivates the ring towards oxidative addition, with a more pronounced effect at the ortho (C2) position. Therefore, monofunctionalization via cross-coupling is expected to occur selectively at the C3 position . Studies on similarly substituted dibromobenzenes support the principle that steric and electronic factors can be used to achieve high regioselectivity. rsc.orgresearchgate.net For instance, the presence of a coordinating group can direct the catalyst away from a nearby halide, enhancing selectivity at a more remote position. rsc.org

Interactive Data Table: Predicted Regioselectivity in Monocoupling of this compound

| Reaction Site | Steric Hindrance | Electronic Effect | Predicted Reactivity |

| C2-Br | High (ortho to -OCH₃) | Deactivated | Low |

| C3-Br | Low (meta to -OCH₃) | Less Deactivated | High |

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. In many cross-coupling reactions, stereoselectivity is substrate-controlled. For example, if a vinylic halide is used as a coupling partner, its E/Z configuration is typically retained in the product. wikipedia.org Similarly, couplings involving chiral, non-racemic alkylboron reagents can proceed with high stereospecificity. organic-chemistry.org While the aromatic this compound itself is not chiral, the stereochemical outcome of its reactions is dependent on the stereochemistry of its coupling partners and the potential use of chiral ligands on the palladium catalyst, which can induce asymmetry in certain cases. wikipedia.orgnih.gov

Other Metal-Catalyzed Coupling Reactions

Beyond the more common Suzuki, Heck, and Sonogashira reactions, this compound participates in a range of other metal-catalyzed cross-coupling reactions to form carbon-heteroatom and carbon-carbon bonds. These transformations are crucial for synthesizing complex molecular architectures.

One significant class of such reactions is the Buchwald-Hartwig amination, a palladium-catalyzed method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgprinceton.edu This reaction allows for the coupling of aryl halides with a wide variety of amines, a process that is fundamental in the synthesis of pharmaceuticals and other biologically active compounds. wikipedia.orgnih.gov The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org For substrates like this compound, regioselectivity can be a key consideration, influenced by the electronic and steric environment of the two bromine atoms.

Palladium-catalyzed cyanation is another important transformation, converting aryl bromides into aryl nitriles. taylorandfrancis.commdpi.com These nitriles are valuable precursors for various functional groups, including carboxylic acids, amides, and amines. taylorandfrancis.com The reaction can be performed using different cyanide sources, such as sodium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a palladium catalyst and a suitable ligand. taylorandfrancis.comscielo.br

Furthermore, carbon-sulfur (C-S) bond formation can be achieved via palladium-catalyzed coupling. For instance, a study demonstrated the multifold C-S cross-coupling of polybrominated aromatic compounds, including 2,4-dibromoanisole (B1585499) (an isomer of this compound), with indium tri(organothiolates). acs.org This reaction, catalyzed by Pd(OAc)₂ with a Xantphos ligand, effectively converts C-Br bonds to C-S bonds, yielding the corresponding disulfides in good yields. acs.org

The Stille coupling, which pairs an organotin compound with an organic halide, is another versatile palladium-catalyzed reaction for C-C bond formation. organic-chemistry.orgnumberanalytics.comwikipedia.org While highly effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. numberanalytics.comwikipedia.org

Table 1: Examples of Other Metal-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | General Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines (R₂NH) | Pd(0) or Pd(II) precatalyst + Phosphine Ligand (e.g., XPhos) | Base (e.g., NaOt-Bu), Toluene, Heat | Aryl Amines | wikipedia.org, tcichemicals.com |

| Cyanation | Cyanide Source (e.g., NaCN, KCN, TMSCN) | Pd Catalyst (e.g., Pd(PPh₃)₄) | Solvent (e.g., DMF, DMSO), Heat | Aryl Nitriles | taylorandfrancis.com, scielo.br |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd Catalyst (e.g., Pd(PPh₃)₄) | Solvent (e.g., Toluene, DMF), Heat | Biaryls, Aryl-alkenes, etc. | organic-chemistry.org, commonorganicchemistry.com |

| C-S Coupling | Indium tri(organothiolates) | Pd(OAc)₂ / Xantphos | DIPEA, Solvent | Diaryl Sulfides | acs.org |

Organometallic Chemistry and Grignard Reagents

The bromine substituents on this compound allow for the formation of organometallic intermediates, most notably Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation.

Formation of Organomagnesium Compounds from this compound

Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org The reaction involves the insertion of magnesium into the carbon-halogen bond, creating a highly polarized C-Mg bond where the carbon atom acts as a carbanion. pressbooks.pubwvu.edu For this compound, the formation of the Grignard reagent is expected to occur preferentially at one of the two bromine positions. The regioselectivity of this reaction can be influenced by steric hindrance and the electronic effects of the methoxy group. Often, the bromine at the 2-position (ortho to the methoxy group) might be more sterically hindered, potentially favoring reaction at the 3-position. However, chelation effects involving the methoxy oxygen could also play a role. The process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with water or other protic solvents. libretexts.org Activating agents like iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction on the surface of the magnesium turnings. wikipedia.orgwvu.edu

Applications in C-C Bond Formation

Once formed, the Grignard reagent derived from this compound (e.g., (2-methoxy-3-bromophenyl)magnesium bromide) is a potent nucleophile that reacts with a wide array of electrophiles to form new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com

A primary application is the reaction with carbonyl compounds. pressbooks.pub

Aldehydes and Ketones: Grignard reagents add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. wvu.edumasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. libretexts.org

Esters: The reaction with esters typically involves a double addition. The first addition forms a ketone intermediate after the elimination of the alkoxy group. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol. wvu.edumasterorganicchemistry.com

Carbon Dioxide: Grignard reagents can react with carbon dioxide (in the form of dry ice) to produce carboxylic acids after acidic workup. libretexts.orgmasterorganicchemistry.com This provides a direct route to introduce a carboxyl group onto the aromatic ring.

These reactions significantly expand the synthetic utility of this compound, allowing it to serve as a building block for more complex molecules. For example, a recent development showed that Grignard reagents can be used in the iridium-catalyzed reductive coupling of amides to form tertiary amines, a transformation that tolerates halide functionality on the Grignard reagent. nih.govresearchgate.net

Table 2: C-C Bond Forming Reactions with Grignard Reagents

| Electrophile | Initial Product (before workup) | Final Product (after acidic workup) | Reference |

|---|---|---|---|

| Formaldehyde (B43269) (Methanal) | Magnesium alkoxide | Primary Alcohol | libretexts.org |

| Other Aldehydes (RCHO) | Magnesium alkoxide | Secondary Alcohol | pressbooks.pub |

| Ketones (R₂C=O) | Magnesium alkoxide | Tertiary Alcohol | pressbooks.pub |

| Esters (RCOOR') | Magnesium alkoxide (after double addition) | Tertiary Alcohol | masterorganicchemistry.com |

| Carbon Dioxide (CO₂) | Magnesium carboxylate | Carboxylic Acid | libretexts.org |

| Epoxides | Magnesium alkoxide | Alcohol | masterorganicchemistry.com |

Dehalogenation Reactions

Dehalogenation, the removal of a halogen atom from a molecule, is a significant reaction for aryl halides. It can be used to remove blocking groups or to synthesize less halogenated compounds. organic-chemistry.org

Reductive Dehalogenation Pathways

Reductive dehalogenation involves the replacement of a bromine atom with a hydrogen atom, typically using a reducing agent and a proton source. Several methods are available for the reductive dehalogenation of aryl halides.

Metal-Based Reductants: Active metals like zinc in the presence of a proton source (e.g., aqueous ammonium (B1175870) chloride) can effectively dehalogenate aryl halides under mild conditions. psu.edu Alkali metals, such as sodium, can also effect reductive dehalogenation, often proceeding through radical anion intermediates. acs.org

Hydride Reagents: Nanometric sodium hydride, activated by a catalytic amount of a lanthanide chloride, has been shown to be a highly reactive system for the reductive dehalogenation of aryl halides. tandfonline.com The catalytic activity depends on the specific lanthanide used. tandfonline.com

For a substrate like this compound, these methods could potentially lead to a mixture of products, including 2-bromoanisole (B166433), 3-bromoanisole (B1666278), and fully dehalogenated anisole (B1667542), depending on the reaction conditions and the relative reactivity of the two C-Br bonds.

Catalytic Dehalogenation Strategies

Catalytic methods offer milder and often more selective routes for dehalogenation.

Catalytic Hydrogenation: A common method involves catalytic hydrogenation using hydrogen gas or a hydrogen donor in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org This method is often chemoselective, allowing for the reduction of a C-Br bond in the presence of other functional groups like nitriles or ketones. organic-chemistry.org Generally, aryl bromides are reduced more easily than aryl chlorides. organic-chemistry.org

Zirconocene-Catalyzed Dehalogenation: An alternative strategy employs zirconocene (B1252598) dichloride (Cp₂ZrCl₂) as a catalyst with an alkylmagnesium reagent like n-BuMgCl. This system has been used for the dehalogenation of various aromatic halides. oup.com A study on the dehalogenation of 2,4-dibromoanisole with this system showed a lack of high selectivity, yielding a mixture of 4-bromoanisole (B123540) and 2-bromoanisole. oup.com A similar outcome might be expected for the 2,3-isomer. The proposed mechanism can involve either oxidative addition of the aryl halide to a 'Cp₂Zr' species or a metal-halogen exchange pathway. oup.com

Photocatalytic Dehalogenation: Research on bromophenols has shown that photocatalysis using catalysts like cobalt-doped titanium dioxide can lead to efficient dehalogenation. researchgate.net The degradation rate of brominated phenols was found to be faster than their chlorinated counterparts due to the lower C-Br bond energy. researchgate.net This suggests that photocatalytic methods could also be a viable strategy for the dehalogenation of dibromoanisoles.

Table 3: Dehalogenation Strategies for Aryl Halides

| Strategy | Reagents/Catalyst | General Mechanism/Principle | Reference |

|---|---|---|---|

| Reductive (Metal) | Zn / aq. NH₄Cl | Metal-mediated reduction with a proton source. | psu.edu |

| Reductive (Hydride) | Nanometric NaH / Lanthanide Chloride | Activated hydride reduction. | tandfonline.com |

| Catalytic Hydrogenation | H₂ or H-donor / Pd/C | Palladium-catalyzed hydrogenolysis of the C-Br bond. | organic-chemistry.org |

| Zirconocene-Catalyzed | n-BuMgCl / Cp₂ZrCl₂ (cat.) | Zirconocene-catalyzed reduction using a Grignard reagent. | oup.com |

| Photocatalytic | TiO₂-based photocatalyst / light | Generation of reactive species that break the C-Br bond. | researchgate.net |

Exploration of Novel Reaction Pathways and Catalysis

The exploration of novel reaction pathways for this compound has centered on the development of advanced catalytic systems to achieve selective and efficient transformations. Research has increasingly focused on transition-metal-catalyzed reactions, particularly those involving palladium and copper, which enable the construction of complex molecular architectures from this readily available dibrominated precursor. These modern synthetic methods represent a significant departure from classical transformations, offering access to novel compounds through previously inaccessible routes.

One of the key areas of innovation is the use of this compound in sophisticated, multi-step, one-pot syntheses. A notable example is its application in the gram-scale synthesis of complex phospholane (B1222863) ligands, which are themselves crucial components in other catalytic processes like asymmetric Suzuki-Miyaura reactions. researchgate.net This demonstrates the compound's value not just as a direct precursor to a final product, but as a critical building block for creating the tools of modern catalysis.

The development of new ligands and catalyst systems is paramount. For instance, the evolution of phosphine ligands for palladium catalysts has enabled cross-coupling reactions with improved efficiency and functional group tolerance. digitellinc.comnih.gov Similarly, the design of new oxalohydrazide-based ligands has generated long-lived copper catalysts capable of facilitating challenging C-O and C-N bond formations with high turnover numbers. digitellinc.com These catalytic advancements are directly applicable to substrates like this compound, opening up new possibilities for its derivatization.

Palladium- and Copper-Catalyzed Synthesis of Chiral Ligands

A significant novel pathway involves the use of this compound as a key starting material in the synthesis of specialized, C2-symmetric phospholane ligands. These ligands are instrumental in achieving high enantioselectivity in palladium-catalyzed cross-coupling reactions. researchgate.net The synthesis of one such ligand, designated L8, showcases a modern approach that combines organolithium chemistry with transition-metal catalysis.

The process begins with the selective lithiation of a phospholane oxide precursor, followed by quenching with this compound. This step selectively introduces the this compound moiety onto the phospholane backbone. The subsequent and crucial step involves another lithiation followed by a copper(I) chloride mediated coupling, which constructs the final biaryl phospholane ligand. researchgate.net This pathway highlights how this compound can be integrated into complex synthetic sequences to build high-value molecules for asymmetric catalysis.

The detailed reaction for a key intermediate in this synthesis is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |

| 1 | Phospholane Precursor | This compound | i) n-BuLi, THF, 0 °C – r.t., 2 h; ii) -40 °C – r.t., 18 h | 2-(3-Bromo-2-methoxyphenyl)-2,5-diphenyl-1-oxa-2-phosphacyclopentane 2-oxide (8b) | 61% | researchgate.net |

| 2 | Intermediate 8b | (R,R)-3 | i) n-BuLi, THF, -78 °C, 1.5 h; ii) CuCl, -78 °C to r.t., 18 h | Ligand L8 | 65% | researchgate.net |

Emerging Pathways in C-H Activation

Carbon-hydrogen (C-H) bond activation has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. tcichemicals.comwikipedia.org This methodology circumvents the need for pre-functionalized starting materials, such as organohalides or organometallics, required in traditional cross-coupling reactions. tcichemicals.com Catalytic systems based on transition metals like palladium, rhodium, and iridium are at the forefront of this field. tcichemicals.commdpi.com

While direct C-H activation of this compound itself is a developing area, the principles of this technology suggest novel reaction possibilities. The presence of the methoxy group and bromine atoms on the aromatic ring provides multiple sites for potential directed or undirected C-H functionalization. A catalyst could potentially be directed by the oxygen of the methoxy group to selectively activate an adjacent C-H bond, allowing for the introduction of new substituents. This would provide a powerful alternative to traditional cross-coupling at the C-Br positions and enable the synthesis of unique, highly substituted anisole derivatives. The challenge lies in achieving selectivity between C-H activation and the more conventional oxidative addition at the C-Br bonds. wikipedia.orgacs.org

The general principle of palladium-catalyzed C-H activation often involves the formation of a palladacycle intermediate, which can then react with a coupling partner to form a new C-C or C-heteroatom bond. wikipedia.org The application of such a strategy to this compound could unlock unprecedented synthetic pathways.

Catalytic Systems for Heterocycle Synthesis

The synthesis of heterocyclic compounds such as benzofurans and carbazoles represents another frontier for the application of this compound. jocpr.comorganic-chemistry.org Palladium and copper catalysts are central to these transformations. For instance, a common strategy for synthesizing 2,3-disubstituted benzo[b]furans involves the palladium-catalyzed coupling of an o-haloanisole with a terminal alkyne, followed by an electrophilic cyclization. d-nb.info Applying this to this compound could lead to the formation of functionalized benzofurans, where one of the bromine atoms is retained for further derivatization.

Similarly, copper-catalyzed double C-N coupling reactions are an efficient method for synthesizing carbazole (B46965) derivatives from 2,2'-dihalobiphenyls and amines. organic-chemistry.org While not starting directly from this compound, related palladium-catalyzed tandem reactions involving intermolecular amination followed by intramolecular direct arylation have been used to construct carbazoles from 1,2-dihaloarenes. organic-chemistry.org These established catalytic routes provide a clear blueprint for developing novel pathways to complex nitrogen-containing heterocycles starting from this compound.

| Catalyst System | Reaction Type | Potential Product from this compound | Reference |

| Palladium(0) / Phosphine Ligand | Sonogashira Coupling / Cyclization | Substituted Benzofurans | d-nb.info |

| Copper(I) / Amine | Ullmann-type C-N Coupling | Substituted Carbazoles | organic-chemistry.org |

| Rhodium(III) / Oxidant | C-H Activation / Annulation | Functionalized Indazoles/Carbazoles | mdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into molecular structure and dynamics. For 2,3-dibromoanisole, ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for assigning the specific positions of the hydrogen and carbon atoms on the aromatic ring and the methoxy (B1213986) substituent.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons and the three protons of the methoxy group. Due to the substitution pattern, the aromatic protons form an AMX spin system. The proton at C6 will likely appear as a doublet of doublets due to coupling with the protons at C4 and C5. The protons at C4 and C5 will also appear as doublets of doublets. The methoxy protons will be a singlet.

The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The carbon atoms directly bonded to the bromine atoms (C2 and C3) are expected to have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts can be predicted based on empirical data and comparison with related compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| OCH₃ | ~3.9 | ~56 |

| H-4 | ~7.0-7.2 | ~128 |

| H-5 | ~7.2-7.4 | ~130 |

| H-6 | ~6.8-7.0 | ~115 |

| C-1 | - | ~155 |

| C-2 | - | ~118 |

| C-3 | - | ~120 |

| C-4 | - | ~128 |

| C-5 | - | ~130 |

| C-6 | - | ~115 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov The HSQC spectrum would allow for the direct assignment of the carbon signals for C-4, C-5, C-6, and the methoxy group based on the previously assigned proton signals. nih.gov

Dynamic NMR Studies of Conformation and Rotational Barriers

The presence of two bulky bromine atoms ortho to the methoxy group in this compound suggests the possibility of restricted rotation around the C1-O bond. acs.org This steric hindrance can lead to a significant rotational barrier. acs.org Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to investigate this phenomenon. At low temperatures, the rotation of the methoxy group might be slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers or broadening of the methoxy signal. By analyzing the changes in the line shape of the signals as a function of temperature, it would be possible to determine the energy barrier for this rotation. Such studies have been conducted on other ortho-substituted anisoles, providing insights into their conformational preferences. cdnsciencepub.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with the molecular formula C₇H₆Br₂O, the expected exact mass can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, which is a definitive indicator for the presence of two bromine atoms.

Fragmentation Patterns and Isomer Differentiation

Common fragmentation pathways for anisoles include the loss of a methyl radical (•CH₃) to form a brominated phenoxy cation, followed by the loss of a carbon monoxide (CO) molecule. iaea.org Another common fragmentation is the loss of a formaldehyde (B43269) (CH₂O) molecule. The bromine atoms can also be lost as bromine radicals (•Br). The relative intensities of the fragment ions can sometimes be used to differentiate between isomers.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 266/268/270 | [C₇H₆Br₂O]⁺ (Molecular ion) |

| 251/253/255 | [C₆H₃Br₂O]⁺ (Loss of •CH₃) |

| 223/225/227 | [C₅H₃Br₂]⁺ (Loss of •CH₃ and CO) |

| 187/189 | [C₇H₆BrO]⁺ (Loss of •Br) |

| 172 | [C₆H₄Br]⁺ (Loss of •Br and •OCH₃) |

| 158 | [C₆H₃O]⁺ (Loss of 2 •Br and •CH₃) |

| 92 | [C₆H₄O]⁺ (Loss of 2 •Br) |

| 63 | [C₅H₃]⁺ |

Note: The m/z values containing bromine will show characteristic isotopic patterns.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. numberanalytics.comspectroscopyworld.com These methods provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of structural details. unitechlink.comcopbela.org

Vibrational Mode Analysis

The vibrational modes of a molecule, which include stretching and bending, are determined by the masses of the atoms and the strength of the bonds connecting them. libretexts.org For a polyatomic molecule like this compound, with N atoms, there are 3N-6 fundamental vibrational modes. These vibrations can be symmetric or asymmetric stretches, as well as in-plane or out-of-plane bending modes. libretexts.org

In aromatic compounds, the carbon-hydrogen (C-H) stretching vibrations typically appear above 3000 cm⁻¹. msu.edu The carbon-carbon (C-C) stretching vibrations within the aromatic ring are observed in the 1450 to 1600 cm⁻¹ region. libretexts.org The specific pattern of these vibrations can be influenced by the substitution on the benzene (B151609) ring.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its specific functional groups. The presence of the methoxy group (-OCH₃) gives rise to a C-H stretching vibration in the 2850-3000 cm⁻¹ range. libretexts.org The C-O stretching vibration of the ether linkage is also a key feature.

The substitution pattern on the aromatic ring significantly influences the C-H out-of-plane bending vibrations, which are typically observed in the 690 to 900 cm⁻¹ range. libretexts.org For a 1,2,3-trisubstituted benzene derivative like this compound, characteristic bands in this region can help confirm the substitution pattern. unitechlink.com The presence of the two bromine atoms, being heavy substituents, will also influence the vibrational frequencies, particularly those involving the carbon-bromine (C-Br) bonds.

Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Methoxy C-H | Stretch | 2850 - 3000 |

| Ether C-O | Stretch | 1000 - 1300 |

| C-H (out-of-plane) | Bend | 690 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. azooptics.com This technique is particularly useful for studying conjugated systems, such as the aromatic ring in this compound. libretexts.org

Electronic Transitions and Aromaticity Effects

The absorption of UV radiation by organic molecules results in the excitation of electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk In aromatic compounds like benzene, characteristic absorptions are observed due to π → π* transitions. uzh.ch Benzene itself typically shows a strong absorption near 205 nm and a less intense, fine-structured band between 255 and 275 nm. libretexts.org

Substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. msu.edu Both the methoxy group (-OCH₃) and the bromine atoms are substituents that possess non-bonding electrons. These electrons can interact with the π-electron system of the aromatic ring through resonance, which can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths. spcmc.ac.in The electron-donating methoxy group generally increases both the wavelength and intensity of the secondary absorption band. spcmc.ac.in The halogens, like bromine, also cause a shift to longer wavelengths. spcmc.ac.in The cumulative effect of the two bromine atoms and the methoxy group in this compound will determine the final absorption spectrum.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. oxfordsciencetrove.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure can be constructed. caltech.edu

For this compound, a single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the benzene ring and the orientation of the methoxy group relative to the ring. Furthermore, it would detail the intermolecular interactions, such as van der Waals forces and potential halogen bonding, that govern the packing of the molecules in the crystal lattice. This information is crucial for a complete understanding of the compound's solid-state properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly popular for its balance of accuracy and computational cost. DFT calculations are employed to determine the optimized geometry of 2,3-Dibromoanisole, corresponding to the minimum energy structure, as well as to analyze its electronic properties.

Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and reactivity of the molecule. For this compound, computational studies have shown that the presence of two electron-withdrawing bromine atoms significantly influences its electronic properties. Specifically, these bromine atoms lower the energy of the HOMO. This lowering of the HOMO energy has direct implications for the molecule's reactivity, for instance, in palladium-catalyzed aryl-aryl bond formation reactions, where a slower oxidative addition step is observed compared to less substituted compounds like 4-bromoanisole (B123540).

Table 1: Calculated Electronic Properties of this compound from DFT Studies

| Property | Finding | Implication |

|---|---|---|

| HOMO Energy | Lowered due to the presence of two electron-withdrawing bromine atoms. | Reduced reactivity in certain electrophilic reactions; affects kinetics of oxidative addition in cross-coupling reactions. |

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles for the most stable conformation. | Foundational data for further computational studies like spectroscopic prediction and reaction modeling. |

Note: This table is based on available research findings. Specific energy values are dependent on the functional and basis set used in the calculation.

Ab initio and semi-empirical methods are other classes of quantum chemical calculations. Ab initio methods, such as Hartree-Fock (HF) theory, are derived directly from theoretical principles without the inclusion of experimental data. They can be computationally intensive but provide a high level of theoretical rigor. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods.

While these methods are foundational in computational chemistry, specific and detailed studies applying ab initio or semi-empirical calculations to thoroughly characterize this compound are not extensively documented in the scientific literature. Typically, these methods would be used to provide comparative data alongside DFT calculations for properties like optimized geometry and electronic structure.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation of the methoxy (B1213986) (-OCH₃) group relative to the plane of the benzene (B151609) ring.

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By calculating the energy at various dihedral angles of the methoxy group, a one-dimensional PES can be generated. This surface would reveal the most stable (lowest energy) conformations and the energy barriers to rotation between them. It is expected that the methoxy group's orientation would be influenced by steric interactions with the adjacent bromine atom at the 2-position. A comprehensive computational study dedicated to the conformational analysis and potential energy surface of this compound has not been found in the surveyed literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of molecular behavior, including conformational changes, solvation effects, and interactions with other molecules.

There are currently no specific molecular dynamics simulation studies focused on this compound in the available literature. Such a study could, for example, investigate its diffusion in various solvents or its interaction with a biological macromolecule, providing insights into its dynamic behavior that are not accessible from static quantum chemical calculations.

Prediction of Spectroscopic Properties

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental spectra to confirm the molecular structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to help assign experimental spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculated frequencies are often scaled to correct for approximations in the computational methods.

Table 2: Illustrative Data from a Hypothetical Spectroscopic Prediction for this compound

| Spectrum Type | Predicted Parameter | Example Value Range |

|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | C-Br: 110-125 ppm; C-O: 150-160 ppm |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 6.8-7.5 ppm; -OCH₃: 3.8-4.0 ppm |

| IR | Vibrational Frequency (cm⁻¹) | C-O Stretch: ~1250 cm⁻¹; C-Br Stretch: ~600-700 cm⁻¹ |

Note: The values in this table are illustrative examples based on typical ranges for similar functional groups and are not from a specific calculation on this compound.

Applications in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

2,3-Dibromoanisole serves as a valuable scaffold in the construction of intricate organic molecules. The presence of two bromine atoms on the aromatic ring, ortho and meta to the methoxy (B1213986) group, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity enables chemists to introduce different substituents at specific positions, thereby building molecular complexity in a controlled manner.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, the bromine atom at the 2-position, being more sterically hindered and electronically distinct due to the adjacent methoxy group, can exhibit different reactivity compared to the bromine at the 3-position. This allows for regioselective coupling, a crucial aspect in the total synthesis of natural products and other complex target molecules.

| Coupling Reaction | Reagent | Product Type |

| Suzuki-Miyaura | Arylboronic acids | Biaryl compounds |

| Sonogashira | Terminal alkynes | Arylalkynes |

| Buchwald-Hartwig | Amines | Arylamines |

| Heck | Alkenes | Substituted styrenes |

These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of complex molecular architectures. The methoxy group can also be a handle for further transformations, such as demethylation to a phenol (B47542), which can then be used for ether or ester synthesis, further expanding the molecular diversity achievable from this starting material.

Precursor for Heterocyclic Compounds

The strategic placement of the bromine atoms and the methoxy group makes this compound a suitable precursor for the synthesis of various heterocyclic compounds. Through sequential or one-pot multi-component reactions, the aromatic ring of this compound can be elaborated and cyclized to form fused ring systems.

For example, through a series of transformations involving lithiation or Grignard reagent formation followed by reaction with appropriate electrophiles, functional groups can be introduced that can subsequently participate in intramolecular cyclization reactions. This can lead to the formation of substituted benzofurans, indoles, or other heterocyclic cores that are prevalent in biologically active molecules. The bromine atoms can be converted into other functional groups, such as amines or hydroxyls, which can then act as nucleophiles or electrophiles in cyclization steps.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates

This compound is a key starting material and intermediate in the synthesis of a number of active pharmaceutical ingredients. Its utility lies in its ability to introduce a substituted anisole (B1667542) moiety into the target API structure. The bromine atoms provide reactive sites for the attachment of various pharmacophoric groups through the aforementioned cross-coupling reactions.

While specific examples of APIs derived directly from this compound are often proprietary, the structural motif of a substituted anisole is present in a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and central nervous system drugs. The synthesis of intermediates for these APIs often involves the selective functionalization of one or both bromine atoms of this compound.

Development of Agrochemicals and Specialty Chemicals

In the field of agrochemicals, this compound can serve as a precursor for the synthesis of novel herbicides, fungicides, and insecticides. The introduction of specific substituents onto the dibromoanisole core can lead to compounds with desired biological activities and environmental profiles. The development of new agrochemicals often involves the screening of libraries of compounds, and this compound provides a versatile platform for generating such libraries through combinatorial chemistry approaches.

Furthermore, this compound is utilized in the synthesis of specialty chemicals, including dyes and pigments. The ability to introduce chromophoric and auxochromic groups at defined positions on the aromatic ring allows for the fine-tuning of the color and other properties of the resulting dyes.

Role in Materials Science (e.g., Organic Semiconductors, Polymer Synthesis)

The aromatic and functionalizable nature of this compound makes it a candidate for applications in materials science. In the field of organic electronics, it can be used as a building block for the synthesis of organic semiconductors. Through polymerization reactions, such as Suzuki polycondensation, this compound can be incorporated into conjugated polymers. The electronic properties of these polymers can be tuned by the choice of co-monomers, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The bromine atoms can also be utilized in the synthesis of specialty polymers with tailored properties. For example, they can serve as sites for grafting side chains onto a polymer backbone, leading to materials with modified solubility, thermal stability, or optical properties.

Reference Material in Organic Synthesis Research

In the context of organic synthesis research, this compound can serve as a standard reference material. Its well-defined structure and characteristic spectroscopic data (NMR, IR, MS) make it a useful compound for calibrating instruments and for validating new analytical methods. Researchers developing new synthetic methodologies, particularly in the area of palladium-catalyzed cross-coupling reactions, may use this compound as a model substrate to test the efficacy and selectivity of their new catalytic systems. Its differential reactivity at the two bromine positions provides a good test case for assessing the regioselectivity of a given reaction.

Environmental and Ecological Research Perspectives

Natural Occurrence and Biogenic Formation Pathways of Halomethoxybenzenes

The primary formation route for bromoanisoles is the biological O-methylation of bromophenols (BPs). acs.orgacs.orgnih.gov These precursor compounds are widely generated through natural processes in marine and terrestrial ecosystems, as well as through anthropogenic activities like water disinfection. nih.gov

A significant biogenic pathway for the formation of haloanisoles, including bromoanisoles, is the microbial O-methylation of corresponding halophenols. nih.govfrontiersin.orgnih.gov This biotransformation is carried out by various microorganisms, such as bacteria and fungi, and is often considered a detoxification mechanism, as the resulting anisoles are typically less toxic than their phenolic precursors. researchgate.netresearchgate.net

Research has identified several bacterial strains capable of this process. For instance, bacteria from the genera Rhodococcus and Acinetobacter have been shown to O-methylate a range of chloro- and bromophenols. nih.gov Fungi are also known to facilitate the biomethylation of bromophenols to bromoanisoles. researchgate.net The rate and efficiency of this methylation can be influenced by factors such as the degree of halogenation and the specific microbial species involved. nih.govnih.gov While this is an established pathway for bromoanisoles in general, specific studies detailing the microbial methylation of 2,3-dibromophenol (B126400) to 2,3-dibromoanisole are not extensively documented in the reviewed literature.

The precursors to most naturally occurring bromoanisoles, bromophenols, are extensively produced by marine organisms. nih.govnih.gov A wide array of marine algae and invertebrates synthesize these compounds. nih.govnih.govrockefeller.edu Macroalgae and cyanobacteria are considered significant sources of bromophenolic compounds in marine ecosystems like the Baltic Sea. rsc.org These compounds can then be transferred through the food web. rsc.org

While research has heavily focused on the production of precursors for 2,4-dibromoanisole (B1585499) and 2,4,6-tribromoanisole (B143524), evidence suggests potential pathways for this compound as well. One study identified lanosol (B1195854) (2,3-dibromo-4,5-dihydroxybenzyl alcohol), a brominated compound, in various macroalgae species. rsc.org The structure of lanosol suggests it could serve as a precursor to this compound following enzymatic methylation.

Table 1: Examples of Marine Organisms Producing Bromophenolic Compounds This table is based on general findings for bromophenol production in marine life, which are the established precursors to bromoanisoles.

| Phylum/Division | Organism Type | Examples of Genera/Families | Reference |

| Rhodophyta | Red Algae | Ceramiaceae, Rhodomelaceae, Delesseriaceae | rsc.org |

| Phaeophyceae | Brown Algae | Fucus | researchgate.net |

| Chlorophyta | Green Algae | Ulva | acs.org |

| Cyanobacteria | Cyanobacteria | Aphanizomenon | rsc.org |

| Porifera | Sponges | Plakortis | nih.gov |

| Annelida | Polychaete Worms | Various | nih.gov |

| Mollusca | Mollusks | Various | rockefeller.edu |

Environmental Fate and Transport Studies

The environmental behavior of this compound can be inferred from studies on its structural isomers, particularly 2,4-dibromoanisole (2,4-DBA). These compounds are subject to various transport and transformation processes that determine their distribution and persistence in ecosystems.

Research using rice plants (Oryza sativa) has provided significant insights into the environmental fate of dibromoanisoles. nih.gov A study focusing on the structural isomer 2,4-DBA demonstrated that it has a strong tendency to bioaccumulate in the aboveground tissues of rice plants when exposed hydroponically. nih.gov

Volatilization is another critical process governing the fate of bromoanisoles. nih.govdiva-portal.org They are known to be exchanged between the sea and air, with studies of the Baltic Sea indicating net volatilization from the water surface to the atmosphere. acs.orgnih.govacs.org In the context of terrestrial ecosystems, the rice plant study revealed that 2,4-DBA exhibits a significant volatilization tendency. nih.gov Phytovolatilization—the process where contaminants are taken up by plants and released into the atmosphere—was found to substantially enhance the emission of 2,4-DBA from the hydroponic system. nih.gov Total volatilized 2,4-DBA accounted for 4.74% of its initial mass, a rate 3.43 times greater than its precursor, 2,4-dibromophenol (B41371) (2,4-DBP). nih.gov

The interconversion of bromoanisoles and their corresponding bromophenols via methylation and demethylation is a key environmental process. rsc.orgnih.gov These transformations can occur biotically within organisms. nih.gov

The study on rice plants was the first to characterize these interconversion processes for dibromoanisole within the plant. nih.gov It was discovered that demethylation is a dominant pathway; the demethylation ratio of 2,4-DBA to its precursor 2,4-DBP was 12.0%, which was 32 times higher than the reverse methylation of 2,4-DBP to 2,4-DBA. nih.gov This indicates that bromoanisoles like 2,4-DBA can be readily converted back into bromophenols within plants, which can then be released into the environment. researchgate.net These interconversion processes were also found to influence volatilization rates. nih.gov

Table 2: Interconversion and Volatilization of 2,4-Dibromoanisole (2,4-DBA) in Rice Plants This interactive table summarizes key findings from a hydroponic study on the fate of 2,4-DBA and its precursor 2,4-DBP in rice plants. nih.gov

| Parameter | 2,4-Dibromoanisole (2,4-DBA) | 2,4-Dibromophenol (2,4-DBP) | Reference |

| Total Volatilization | 4.74% of initial mass | 1.38% of initial mass (calculated) | nih.gov |

| Phytovolatilization Contribution | 6.78% of total volatilization | 41.7% of total volatilization | nih.gov |

| Interconversion Pathway | Demethylation to 2,4-DBP | Methylation to 2,4-DBA | nih.gov |